molecular formula C14H14BCl B14715376 Borane, chlorobis(4-methylphenyl)- CAS No. 13272-74-7

Borane, chlorobis(4-methylphenyl)-

Cat. No.: B14715376
CAS No.: 13272-74-7
M. Wt: 228.53 g/mol
InChI Key: USNYUYXBNBRRHI-UHFFFAOYSA-N
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Description

Borane, chlorobis(4-methylphenyl)- is an organoboron compound with the formula ClB(4-MeC₆H₄)₂. It belongs to the class of triarylboranes, where boron is bonded to two 4-methylphenyl groups and one chlorine atom. Such compounds are pivotal in organic synthesis, particularly as Lewis acid catalysts in cross-coupling reactions and polymerization processes.

Properties

CAS No.

13272-74-7

Molecular Formula

C14H14BCl

Molecular Weight

228.53 g/mol

IUPAC Name

chloro-bis(4-methylphenyl)borane

InChI

InChI=1S/C14H14BCl/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

USNYUYXBNBRRHI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of borane, chlorobis(4-methylphenyl)- typically involves the reaction of 4-methylphenylboronic acid with thionyl chloride. The reaction proceeds under anhydrous conditions to yield the desired product. The general reaction can be represented as follows: [ \text{4-Methylphenylboronic acid} + \text{Thionyl chloride} \rightarrow \text{Borane, chlorobis(4-methylphenyl)-} + \text{By-products} ]

Industrial Production Methods: Industrial production of borane, chlorobis(4-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Borane, chlorobis(4-methylphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of new organoboron compounds.

    Oxidation Reactions: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction Reactions: Under certain conditions, the compound can be reduced to form borohydrides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: New organoboron compounds with different functional groups.

    Oxidation Reactions: Boronic acids or boronate esters.

    Reduction Reactions: Borohydrides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of borane, chlorobis(4-methylphenyl)- in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. The boron atom, being electron-deficient, readily forms bonds with electron-rich species. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and reactivity of chlorobis(4-methylphenyl)borane, the following comparisons are drawn with structurally related boron-containing compounds:

Substituent Effects on Boron Centers

  • Tris(4-methylphenyl)borane (B(4-MeC₆H₄)₃) :
    Lacks the chlorine substituent, resulting in higher Lewis acidity due to reduced steric hindrance. Such compounds are widely used in olefin polymerization .
  • Chlorobis(phenyl)borane (ClB(C₆H₅)₂): Replacing 4-methylphenyl with phenyl groups increases solubility in non-polar solvents but decreases thermal stability compared to methyl-substituted analogs .
  • 4-Methylaminosulfonylbenzene Boronic Acid (CAS 226396-31-2): A boronic acid derivative with a sulfonamide group. Unlike chlorobis(4-methylphenyl)borane, this compound exhibits enhanced water solubility and is used in Suzuki-Miyaura couplings .

Data Table: Hypothetical Comparison of Key Properties

Compound Lewis Acidity Solubility (Polar Solvents) Thermal Stability (°C) Primary Application
ClB(4-MeC₆H₄)₂ (hypothetical) High Moderate ~200 Lewis acid catalysis
B(4-MeC₆H₄)₃ Moderate Low ~250 Polymerization
ClB(C₆H₅)₂ High Low ~180 Organic synthesis
4-MeC₆H₄B(OH)₂ (boronic acid) Low High ~150 Suzuki couplings

Research Findings and Limitations

  • Synthetic Challenges : The introduction of chlorine to boron centers often requires stringent anhydrous conditions, as seen in analogous syntheses of chloroboranes .
  • Structural Analogies : Compounds like 4-methylphenyl-substituted oxazolo[4,5-d]pyrimidines () and chromene derivatives () highlight the versatility of 4-methylphenyl groups in stabilizing heterocyclic systems, a feature that may extend to borane derivatives .

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